

HEPES-d18: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: HEPES-d18

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An In-depth Technical Guide on the Core Properties and Applications of Deuterated HEPES

HEPES-d18 is the deuterium-labeled form of HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), a zwitterionic organic chemical buffering agent widely used in biological and biochemical research.^{[1][2]} The substitution of 18 hydrogen atoms with deuterium isotopes makes **HEPES-d18** a valuable tool in various analytical techniques, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^[2] Its chemical and physical properties are very similar to its non-deuterated counterpart, allowing it to be used as a tracer in biological systems without significantly altering cellular processes.^{[1][2]}

Chemical and Physical Properties

HEPES-d18 shares the fundamental zwitterionic and buffering characteristics of HEPES, effective in maintaining pH in the range of 6.8 to 8.2.^{[1][2]} The key distinction of **HEPES-d18** is its increased molecular weight due to the presence of deuterium, which allows for its differentiation from endogenous, non-labeled compounds in analytical assays.^[2]

Property	Value	Reference
Chemical Formula	C ₈ D ₁₈ N ₂ O ₄ S	[3][4]
Molecular Weight	256.42 g/mol	[3][5]
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98%	[3]
Appearance	White to off-white solid	[2]
pKa (of HEPES at 25°C)	7.45 - 7.65	[6]
Useful pH Range (of HEPES)	6.8 - 8.2	[1][2]
Melting Point (of HEPES)	>234-238°C	[7]
Solubility in Water	100 mg/mL (requires sonication)	[2]
Storage Temperature	Room temperature, protected from light and moisture	[3][4]

Applications in Research and Drug Development

The primary application of **HEPES-d18** is as an internal standard in quantitative analytical methods.[2] In mass spectrometry, the known concentration of **HEPES-d18** is added to a sample, and its signal is used to normalize the signal of the analyte of interest, correcting for variations in sample preparation and instrument response. This stable isotope-labeled standard is ideal for such applications due to its co-elution with the non-labeled analyte and similar ionization efficiency, leading to more accurate and precise quantification.[2]

In biomolecular NMR, deuterated compounds like **HEPES-d18** can be used to reduce the complexity of proton NMR spectra, allowing for the clearer observation of signals from the molecule of interest.[3][4]

Experimental Protocols

General Protocol for Use as an Internal Standard in LC-MS

This protocol outlines the general steps for using **HEPES-d18** as an internal standard for the quantification of a target analyte in a biological matrix.

1. Preparation of Stock Solutions:

- Prepare a stock solution of the analyte of interest at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
- Prepare a stock solution of **HEPES-d18** at a known concentration (e.g., 1 mg/mL) in the same solvent.

2. Preparation of Calibration Standards:

- Create a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
- Add a fixed concentration of the **HEPES-d18** internal standard to each calibration standard.

3. Sample Preparation:

- To the unknown biological samples, add the same fixed concentration of the **HEPES-d18** internal standard as was added to the calibration standards.
- Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.

4. LC-MS Analysis:

- Inject the prepared calibration standards and unknown samples onto an appropriate liquid chromatography (LC) system coupled to a mass spectrometer (MS).
- Develop an LC method to chromatographically separate the analyte and the internal standard.

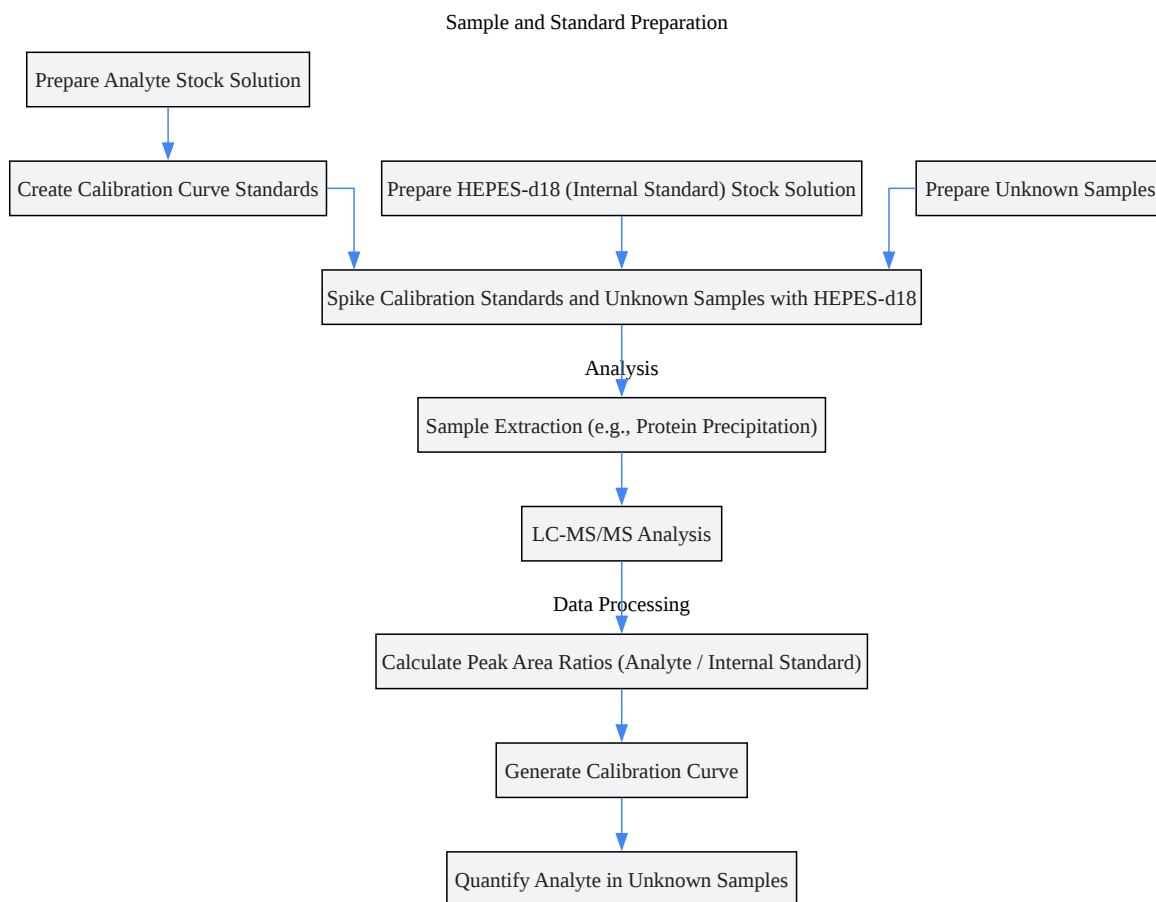
- Set up the mass spectrometer to monitor for specific precursor and product ions of both the analyte and **HEPES-d18** (Selected Reaction Monitoring or SRM).

5. Data Analysis:

- For each injection, calculate the peak area ratio of the analyte to the internal standard (**HEPES-d18**).
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagram illustrates the general workflow for using **HEPES-d18** as an internal standard in a quantitative mass spectrometry experiment.



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Workflow for Quantitative Analysis Using **HEPES-d18**.

As a versatile and reliable internal standard, **HEPES-d18** plays a crucial role in ensuring the accuracy and reproducibility of quantitative analytical studies essential for modern research and drug development.

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